molecular formula C21H27ClN2O5 B13756685 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride CAS No. 73771-70-7

5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride

Cat. No.: B13756685
CAS No.: 73771-70-7
M. Wt: 422.9 g/mol
InChI Key: QKSRANIPUKCHBF-UHFFFAOYSA-N
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Description

Dimethyl-[2-[5-methyl-4-(2-nitrobenzoyl)oxy-2-propan-2-ylphenoxy]ethyl]azanium chloride is a complex organic compound with a unique structure that includes a nitrobenzoyl group, a phenoxy group, and an azanium chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-[2-[5-methyl-4-(2-nitrobenzoyl)oxy-2-propan-2-ylphenoxy]ethyl]azanium chloride typically involves multiple steps, starting with the nitration of chlorobenzene to produce 4-nitrobenzoyl chloride . This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[2-[5-methyl-4-(2-nitrobenzoyl)oxy-2-propan-2-ylphenoxy]ethyl]azanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted phenoxy compounds .

Scientific Research Applications

Dimethyl-[2-[5-methyl-4-(2-nitrobenzoyl)oxy-2-propan-2-ylphenoxy]ethyl]azanium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.

    Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of dimethyl-[2-[5-methyl-4-(2-nitrobenzoyl)oxy-2-propan-2-ylphenoxy]ethyl]azanium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrobenzoyl derivatives and phenoxy compounds, such as:

Uniqueness

Dimethyl-[2-[5-methyl-4-(2-nitrobenzoyl)oxy-2-propan-2-ylphenoxy]ethyl]azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .

Properties

CAS No.

73771-70-7

Molecular Formula

C21H27ClN2O5

Molecular Weight

422.9 g/mol

IUPAC Name

dimethyl-[2-[5-methyl-4-(2-nitrobenzoyl)oxy-2-propan-2-ylphenoxy]ethyl]azanium;chloride

InChI

InChI=1S/C21H26N2O5.ClH/c1-14(2)17-13-19(15(3)12-20(17)27-11-10-22(4)5)28-21(24)16-8-6-7-9-18(16)23(25)26;/h6-9,12-14H,10-11H2,1-5H3;1H

InChI Key

QKSRANIPUKCHBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-])C(C)C)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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